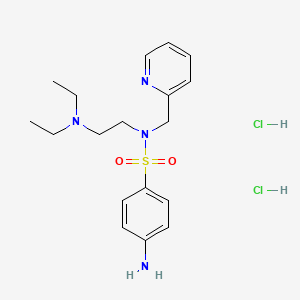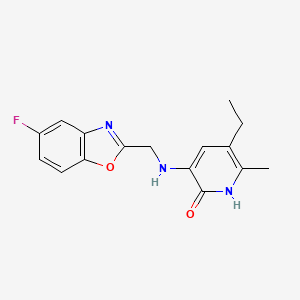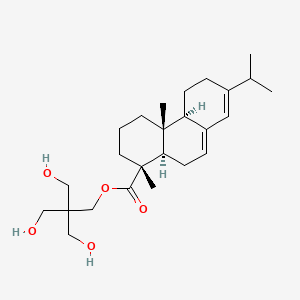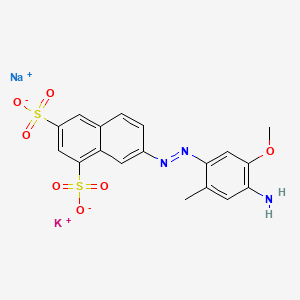
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicine. This particular compound is a derivative of sulfanilamide, modified to enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with sulfanilamide.
Alkylation: The sulfanilamide is alkylated with 2-diethylaminoethyl chloride and 2-pyridylmethyl chloride under basic conditions.
Purification: The product is purified using recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Sulfanilamide derivatives typically undergo the following types of reactions:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Potential use as an antibacterial agent.
Industry: May be used in the development of new pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of sulfanilamide derivatives typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for this compound would need to be confirmed through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: The parent compound, known for its antibacterial properties.
Sulfadiazine: Another sulfonamide derivative with similar antibacterial activity.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is unique due to its specific modifications, which may enhance its pharmacological properties compared to other sulfonamides. These modifications can potentially improve its efficacy, reduce resistance, and alter its pharmacokinetic profile.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
102395-80-2 |
|---|---|
Molecular Formula |
C18H28Cl2N4O2S |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)13-14-22(15-17-7-5-6-12-20-17)25(23,24)18-10-8-16(19)9-11-18;;/h5-12H,3-4,13-15,19H2,1-2H3;2*1H |
InChI Key |
WWVIAMZLKLDVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)







![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)




